molecular formula C11H16F3N5O3S2 B1431008 N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate CAS No. 1351635-26-1

N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate

Cat. No. B1431008
CAS RN: 1351635-26-1
M. Wt: 387.4 g/mol
InChI Key: OEIAKALYDUYJCY-UHFFFAOYSA-N
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Description

“N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body . The compound also contains a thiadiazole ring, which is a type of heterocycle that is often found in various drugs and has diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR and IR spectroscopy, as well as mass spectrometry . These techniques would provide information on the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperazine ring is known to undergo reactions such as alkylation, acylation, and N-oxidation . The thiadiazole ring can participate in reactions such as halogenation, nitration, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine was achieved, showing inhibitory effects against Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus. These findings suggest potential applications in agricultural biotechnology and virology (Xia, 2015).

Antimicrobial and Antileishmanial Activities

  • Thiadiazolyl Piperidine and Piperazine derivatives synthesized from stearic acid showed significant antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Abdelmajeid et al., 2017).

  • A series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles demonstrated strong leishmanicidal activity, offering a basis for the development of new treatments for leishmaniasis (Foroumadi et al., 2005).

Antitumor and Antioxidant Evaluation

  • The synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles revealed compounds with promising antitumor and antioxidant activities. This suggests their potential application in cancer therapy and oxidative stress management (Hamama et al., 2013).

Anticancer Activity

  • N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments showed significant anticancer activity against several cancer cell lines, indicating potential for chemotherapy drug development (Kovalenko et al., 2012).

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. Given the biological activities of related compounds, it could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5OS2.C2HF3O2/c1-10-7(15)6-16-9-13-12-8(17-9)14-4-2-11-3-5-14;3-2(4,5)1(6)7/h11H,2-6H2,1H3,(H,10,15);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIAKALYDUYJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 2
N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 3
N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 4
Reactant of Route 4
N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 5
N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 6
N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate

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